2-(2-Methoxyethyl)pyrrolidine
Overview
Description
“2-(2-Methoxyethyl)pyrrolidine” is a chemical compound with the CAS Number: 933746-73-7 . It has a molecular weight of 129.2 .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “this compound”, can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H15NO . The average mass is 129.200 Da and the monoisotopic mass is 129.115356 Da .
Chemical Reactions Analysis
Pyrrolidine compounds, including “this compound”, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a significant feature in these compounds, contributing to the stereochemistry of the molecule .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Anti-inflammatory Activities
A notable application of derivatives of 2-(2-Methoxyethyl)pyrrolidine is in the field of medicinal chemistry. For instance, the compound N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one, derived from similar structures, showed potent anti-inflammatory activities and a wider safety margin than traditional drugs like indomethacin or piroxicam, making it a candidate for clinical application (Ikuta et al., 1987).
Structural Studies in Chemistry
Structural studies of N-substituted 2-lithiopyrrolidines, including those with N-methoxyethyl substituents, provide insight into aggregation and dynamic solvation effects, which are crucial for understanding the behavior of organolithiums in chemical reactions (Gawley et al., 2005).
Asymmetric Acylation and Stereoselective Reduction
The compound trans-2,5-Bis(methoxymethoxymethyl)pyrrolidine, closely related to this compound, has been used as a chiral auxiliary in asymmetric acylation of carboxamide enolates and stereoselective reduction, offering an alternative to asymmetric aldol reactions in stereochemical studies (Ito et al., 1984).
Polarographic Analysis
2-(β-Methoxyethyl)-pyridine, structurally related to this compound, has been analyzed using polarographic methods, demonstrating its potential in analytical chemistry, particularly in veterinary medicine (Chang, 1965).
Ring Contraction in Organic Synthesis
Another application is seen in the conversion of 3-Methoxypiperidines to 2-(bromomethyl)pyrrolidines via reaction with boron(III) bromide, which showcases a rare conversion of piperidines into pyrrolidines, significant in organic synthesis (Tehrani et al., 2000).
Crystal Structure Analysis
The crystal structure of 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one, a derivative, shows the arrangement of molecules into screw chains, which is essential for understanding intermolecular interactions in solid-state chemistry (Mohammat et al., 2008).
Synthesis of Enantiomeric Pairs
In the realm of stereochemistry, the synthesis of enantiomeric pairs of 2,5-Disubstituted Pyrrolidines of C2-Symmetry using derivatives of this compound is significant for developing chiral compounds (Yamamoto et al., 1993).
Pharmacological Applications
In pharmacology, 1-substituted pyrrolidin-2-one and pyrrolidine derivatives exhibit antiarrhythmic and antihypertensive effects, suggesting their potential use in treating cardiovascular conditions (Malawska et al., 2002).
Chiral Auxiliary in Alkylation
The use of trans-2,5-bis(methoxymethyl)pyrrolidines as chiral auxiliaries in asymmetric alkylation demonstrates the utility of this compound derivatives in enhancing stereoselectivity in organic synthesis (Kawanami et al., 1984).
Synthesis of Novel Antibacterial Compounds
The synthesis of novel 4-Pyrrolidin-3-cyanopyridine derivatives, starting from 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, demonstrates the potential of pyrrolidine derivatives in developing new antibacterial agents (Bogdanowicz et al., 2013).
Ultrasound-Promoted Synthesis in Aqueous Medium
The ultrasound-promoted synthesis of pyrrolidin-2-ones in an aqueous medium indicates the role of this compound derivatives in green chemistry and sustainable processes (Franco et al., 2012).
Safety and Hazards
Future Directions
The pyrrolidine ring, a common feature in “2-(2-Methoxyethyl)pyrrolidine” and other similar compounds, is of great interest in the field of medicinal chemistry . The ability to efficiently explore the pharmacophore space due to sp3-hybridization and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation”—are some of the reasons for this interest . This suggests that there is potential for the development of new pyrrolidine compounds with different biological profiles in the future .
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as n-alkylpyrrolidines . These are compounds containing a pyrrolidine moiety that is substituted at the N1-position with an alkyl group . .
Mode of Action
As a member of the n-alkylpyrrolidines class of compounds, it is likely that its interactions with its targets involve the pyrrolidine moiety
Biochemical Pathways
The biochemical pathways affected by 2-(2-Methoxyethyl)pyrrolidine are currently unknown. Given its structural similarity to other n-alkylpyrrolidines, it may potentially influence similar biochemical pathways . .
Biochemical Analysis
Biochemical Properties
2-(2-Methoxyethyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carbonic anhydrase isoenzymes, which are involved in numerous physiological processes such as respiration and acid-base balance . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the RNA-binding affinity in cells, which can alter gene expression and subsequent protein synthesis . Additionally, it can modulate cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and can either inhibit or activate their function. This binding often involves interactions with the enzyme’s active site, leading to changes in enzyme activity and subsequent biochemical pathways . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects. For instance, studies have shown that high doses of this compound can cause significant changes in metabolic pathways and lead to cellular toxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, it has been shown to affect the activity of carbonic anhydrase, an enzyme involved in the reversible hydration of carbon dioxide . This interaction can influence the overall metabolic flux and alter metabolite levels within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is a critical factor that influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the desired site of action, thereby enhancing its efficacy and reducing potential side effects.
Properties
IUPAC Name |
2-(2-methoxyethyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-6-4-7-3-2-5-8-7/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVHOPJZMMLWKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933746-73-7 | |
Record name | 2-(2-methoxyethyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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